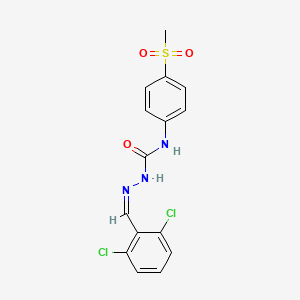
Faah/magl-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faah/magl-IN-2 is a potent, reversible, orally active inhibitor that can cross the blood-brain barrier. It targets two enzymes: fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a role in various physiological processes, including pain modulation and neuroprotection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Faah/magl-IN-2 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Faah/magl-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Faah/magl-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and the role of endocannabinoids in various chemical processes.
Biology: Employed in research on cellular signaling pathways and the physiological effects of endocannabinoid modulation.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathic pain, anxiety, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
Faah/magl-IN-2 exerts its effects by inhibiting the activity of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of endocannabinoids, which can then activate cannabinoid receptors and modulate various physiological processes, including pain perception and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Faah/magl-IN-2 is unique in its ability to cross the blood-brain barrier and its potent, reversible inhibition of both fatty acid amide hydrolase and monoacylglycerol lipase. This dual inhibition allows for a more comprehensive modulation of the endocannabinoid system, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H13Cl2N3O3S |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-(4-methylsulfonylphenyl)urea |
InChI |
InChI=1S/C15H13Cl2N3O3S/c1-24(22,23)11-7-5-10(6-8-11)19-15(21)20-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H2,19,20,21)/b18-9- |
InChI-Schlüssel |
BHKDGLGFTAHYTQ-NVMNQCDNSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)N/N=C\C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


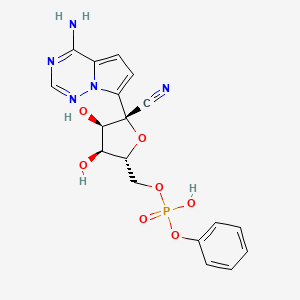

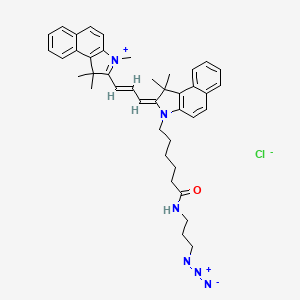
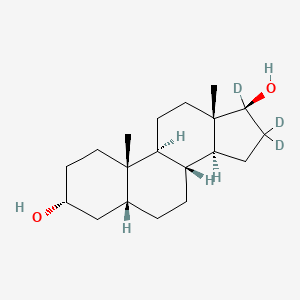

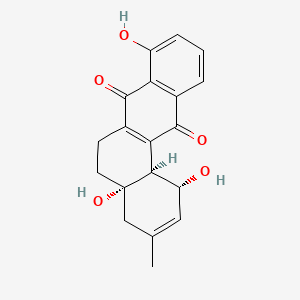
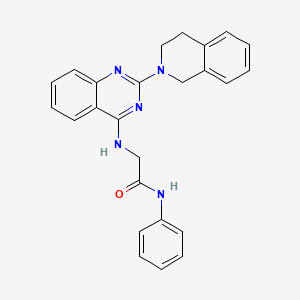
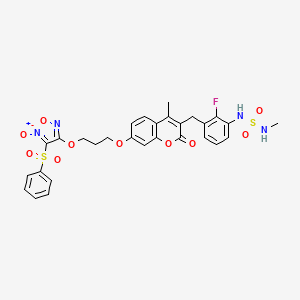




![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
